molecular formula C15H14F6O3 B1343563 Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate CAS No. 898792-94-4

Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate

Cat. No.: B1343563
CAS No.: 898792-94-4
M. Wt: 356.26 g/mol
InChI Key: MFBLNHLGZCEFDA-UHFFFAOYSA-N
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Description

Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxovalerate ester

Scientific Research Applications

Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate typically involves the esterification of 5-(3,5-ditrifluoromethylphenyl)-5-oxovaleric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 5-(3,5-ditrifluoromethylphenyl)-5-oxovaleric acid.

    Reduction: Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-hydroxyvalerate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(3,5-difluoromethylphenyl)-5-oxovalerate
  • Ethyl 5-(3,5-dichloromethylphenyl)-5-oxovalerate
  • Ethyl 5-(3,5-dimethylphenyl)-5-oxovalerate

Uniqueness

Ethyl 5-(3,5-ditrifluoromethylphenyl)-5-oxovalerate is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties such as increased stability, lipophilicity, and resistance to metabolic degradation. These properties make it a valuable compound for various applications, particularly in the development of pharmaceuticals and advanced materials.

Properties

IUPAC Name

ethyl 5-[3,5-bis(trifluoromethyl)phenyl]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F6O3/c1-2-24-13(23)5-3-4-12(22)9-6-10(14(16,17)18)8-11(7-9)15(19,20)21/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBLNHLGZCEFDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645523
Record name Ethyl 5-[3,5-bis(trifluoromethyl)phenyl]-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-94-4
Record name Ethyl 5-[3,5-bis(trifluoromethyl)phenyl]-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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